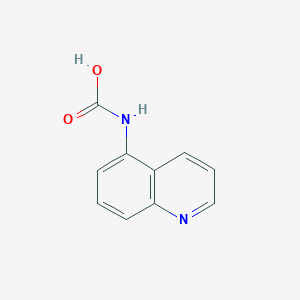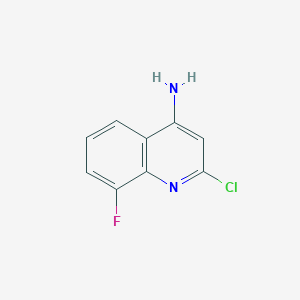
6-Fluoro-7-methylquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H8FNO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of a fluorine atom and a formyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methylquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 6-fluoroquinoline.
Methylation: The 7-position of the quinoline ring is methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: 6-Fluoro-7-methylquinoline-4-carboxylic acid.
Reduction: 6-Fluoro-7-methylquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-7-methylquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Fluoro-7-methylquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function.
類似化合物との比較
6-Fluoroquinoline: Lacks the methyl and formyl groups, making it less reactive in certain synthetic applications.
7-Methylquinoline: Lacks the fluorine and formyl groups, resulting in different chemical properties.
4-Formylquinoline: Lacks the fluorine and methyl groups, affecting its reactivity and biological activity.
Uniqueness: 6-Fluoro-7-methylquinoline-4-carbaldehyde is unique due to the combination of a fluorine atom, a methyl group, and a formyl group in its structure. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C11H8FNO |
|---|---|
分子量 |
189.19 g/mol |
IUPAC名 |
6-fluoro-7-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-11-9(5-10(7)12)8(6-14)2-3-13-11/h2-6H,1H3 |
InChIキー |
ZECNKENUEGLZRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=CC(=C2C=C1F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


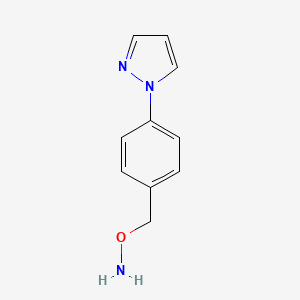





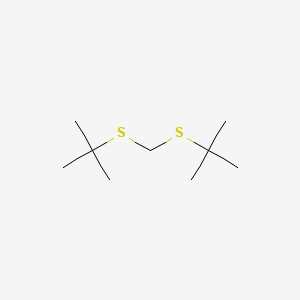

![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)
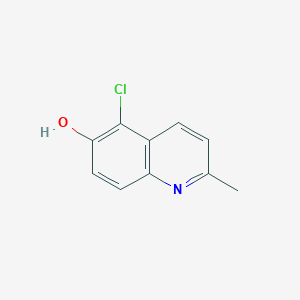
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)
